

A Technical Guide to Kojic Dipalmitate: Molecular Insights for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kojic dipalmitate*

Cat. No.: B1470880

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of **Kojic dipalmitate**, a widely utilized tyrosinase inhibitor in the cosmetics and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to support further investigation and application of this compound.

Molecular Formula and Structure

Kojic dipalmitate is a diester derivative of kojic acid, formed by the esterification of the two hydroxyl groups of kojic acid with palmitic acid. This structural modification enhances the lipophilicity and stability of the parent compound, kojic acid.

Molecular Formula: C₃₈H₆₆O₆

Molecular Weight: 618.93 g/mol [\[1\]](#)[\[2\]](#)

Chemical Name: 2-(palmitoyloxymethyl)-5-(palmitoyloxy)-4H-pyran-4-one

CAS Number: 79725-98-7

The structure of **Kojic dipalmitate** consists of a γ-pyrone ring, which is the core of kojic acid, with two palmitate chains attached at the C-5 and C-7 positions. This structure renders the molecule significantly more oil-soluble and stable to light and heat compared to kojic acid.[\[1\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Kojic dipalmitate** is presented in the table below, providing a comparative overview of its characteristics.

Property	Value	References
Appearance	White to off-white crystalline powder	[1]
Melting Point	92-96 °C	[2]
Solubility	Insoluble in water; Soluble in oils, alcohol, and esters.	[1]
Stability	Stable to light, heat, and a wide pH range.	[1][3]

Synthesis and Purification

Kojic dipalmitate can be synthesized through both chemical and enzymatic methods. The following sections detail the experimental protocols for each approach.

Chemical Synthesis

A common method for the chemical synthesis of **Kojic dipalmitate** involves the acylation of kojic acid with palmitoyl chloride.

Experimental Protocol:

- Preparation of Palmitoyl Chloride: Palmitic acid is reacted with a halogenating agent, such as thionyl chloride or phosphorus trichloride (PCl_3), to produce palmitoyl chloride. The reaction is typically carried out at a temperature of 60-65 °C.[4]
- Acylation of Kojic Acid: Kojic acid is dissolved in a suitable solvent, such as a mixture of acetone and pyridine. Pyridine also acts as a catalyst for the reaction.[1]
- Palmitoyl chloride is then added dropwise to the kojic acid solution while maintaining the reaction temperature between 15-25 °C.[4]

- The reaction mixture is stirred for a specified period to ensure complete esterification.
- Upon completion, the crude product is obtained by washing with distilled water and subsequent filtration.[\[1\]](#)

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often utilizing lipases as catalysts.

Experimental Protocol:

- Reaction Setup: Kojic acid and palmitic acid are dissolved in a suitable organic solvent, such as acetone.[\[5\]](#)
- A lipase, or a combination of lipases (e.g., Amano PS and Novozym 435), is added to the mixture.[\[5\]](#) The substrate molar ratio of palmitic acid to kojic acid is typically optimized, for instance, at 2:1.[\[5\]](#)
- The reaction is carried out at a controlled temperature, for example, 50 °C, with constant stirring.[\[5\]](#)
- The progress of the reaction can be monitored using techniques like gas chromatography.
- After the reaction, the enzyme is removed by filtration.

Purification

The crude **Kojic dipalmitate** obtained from either synthesis method requires purification to remove unreacted starting materials and byproducts.

Experimental Protocol:

- Extraction: The crude product is dissolved in a suitable solvent like dichloromethane and extracted multiple times.[\[6\]](#)
- The organic phases are combined and the solvent is removed by rotary evaporation to yield the crude **Kojic dipalmitate**.[\[6\]](#)

- Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethyl acetate, to obtain purified **Kojic dipalmitate** crystals.[6]
- The purified crystals are dried under vacuum.

Spectroscopic Characterization

The structure and purity of **Kojic dipalmitate** are confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.08	s	1H	H-6 (pyrone ring)
6.55	s	1H	H-3 (pyrone ring)
5.15	s	2H	-CH ₂ -O- (C-7)
2.58	t, J = 7.6 Hz	2H	α-CH ₂ of palmitoyl at C-5
2.40	t, J = 7.2 Hz	2H	α-CH ₂ of palmitoyl at C-7
1.75	m	2H	β-CH ₂ of palmitoyl at C-5
1.63	m	2H	β-CH ₂ of palmitoyl at C-7
1.25	m	48H	-(CH ₂) ₁₂ - of both palmitoyl chains
0.88	t, J = 6.8 Hz	6H	Terminal -CH ₃ of both palmitoyl chains

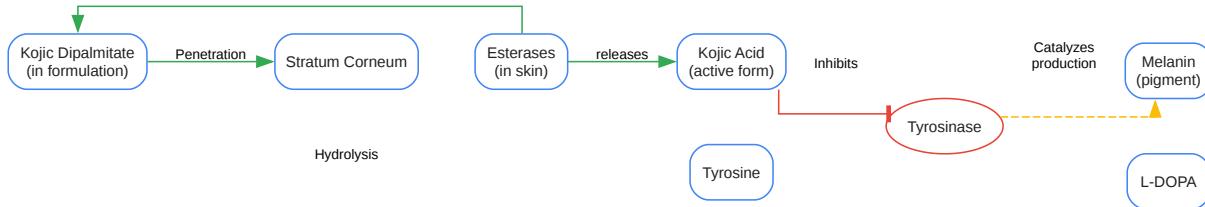
Note: The assignments are based on typical chemical shifts for similar structures and the provided data from a patent.

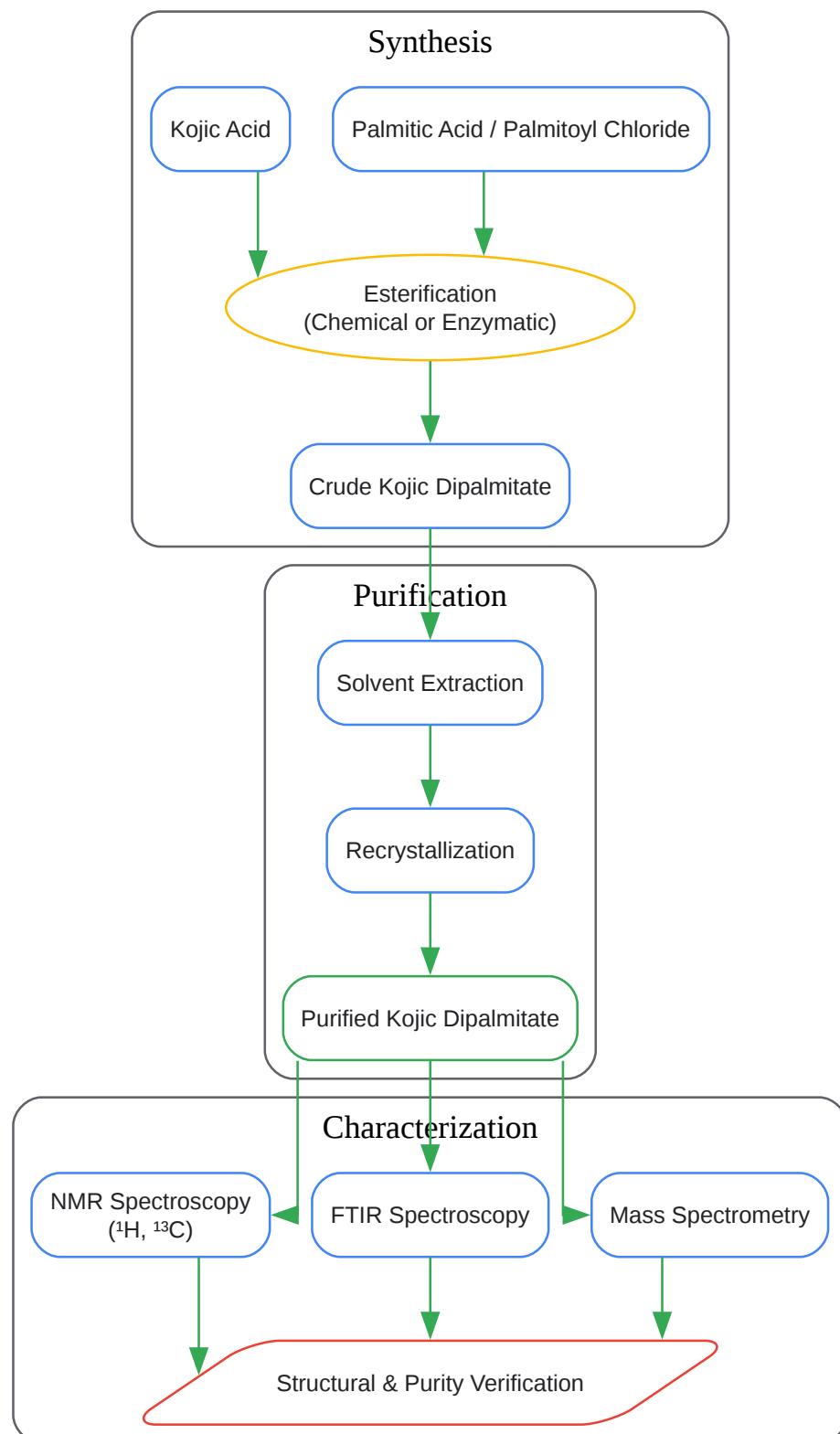
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹³C NMR data for **Kojic dipalmitate** is not readily available in the reviewed literature. Further experimental investigation is required for complete spectral assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. While specific spectra for **Kojic dipalmitate** are not widely published, the expected characteristic peaks would include:


- C=O stretching (ester): ~1740-1720 cm⁻¹
- C=O stretching (γ -pyrone): ~1650 cm⁻¹
- C=C stretching (pyrone ring): ~1620 cm⁻¹ and ~1580 cm⁻¹
- C-O stretching (ester): ~1250-1100 cm⁻¹
- C-H stretching (aliphatic): ~2920 cm⁻¹ and ~2850 cm⁻¹


Mass Spectrometry (MS)

Detailed mass spectrometry data with fragmentation patterns for **Kojic dipalmitate** is not extensively reported. The molecular ion peak [M]⁺ would be expected at m/z 618.9. Fragmentation would likely involve the loss of the palmitoyl chains.

Mechanism of Action: Tyrosinase Inhibition

Kojic dipalmitate functions as a skin lightening agent by inhibiting the enzyme tyrosinase, which is a key enzyme in the biosynthesis of melanin.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101759676A - Preparation method of novel whitening additive, i.e. kojic acid dipalmitate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Kojic Dipalmitate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105296554A - Preparation method for preparing kojic acid dipalmitate through compound enzyme method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to Kojic Dipalmitate: Molecular Insights for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1470880#molecular-formula-and-structure-of-kojic-dipalmitate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com